![molecular formula C22H29N5O2S B2695595 N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide CAS No. 1189907-58-1](/img/structure/B2695595.png)
N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a complex organic compound with diverse applications in scientific research. This compound’s structure includes a benzoylamino group, a benzoyl group, and a prolinamide moiety, making it a valuable subject for studying its unique properties and potential contributions to various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of benzoylamino and benzoyl intermediates, followed by their coupling with prolinamide derivatives under controlled conditions. Common reagents used in these reactions include benzoyl chloride, proline derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide: shares similarities with other benzoylamino and prolinamide derivatives.
N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-ethyl-1-[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-3-23-22(29)18-8-10-27(11-9-18)19-12-21(26-15-25-19)30-14-20(28)24-13-17-6-4-16(2)5-7-17/h4-7,12,15,18H,3,8-11,13-14H2,1-2H3,(H,23,29)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNFAWSFKRPAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
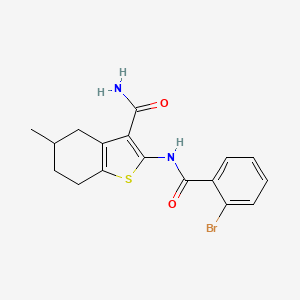
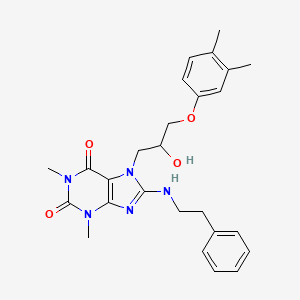
![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2695517.png)
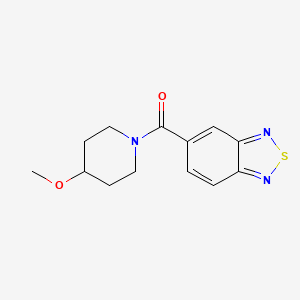


![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

![S-phenyl 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbothioate](/img/structure/B2695525.png)
![(E)-N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695526.png)

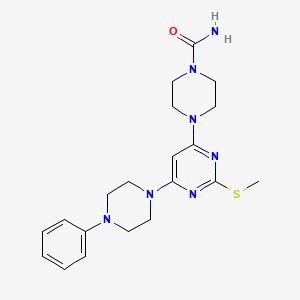
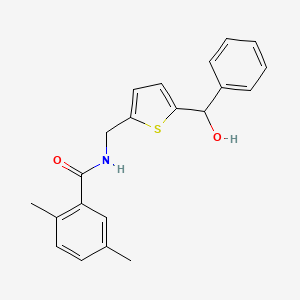
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide](/img/structure/B2695535.png)
